2-Chloro-3-ethylquinoline
Overview
Description
2-Chloro-3-ethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN. It is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The compound features a quinoline ring system substituted with a chlorine atom at the second position and an ethyl group at the third position .
Mechanism of Action
Target of Action
Quinoline derivatives, such as chloroquine, are known to target heme polymerase in malarial trophozoites
Mode of Action
This leads to the accumulation of toxic heme, killing the parasite . It’s possible that 2-Chloro-3-ethylquinoline may have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
For instance, chloroquine is known to interfere with the heme detoxification pathway in malarial parasites
Result of Action
Some quinoline derivatives have been reported to exhibit antitumor activities . They may exert their effects by up-regulating pro-apoptotic proteins, down-regulating anti-apoptotic proteins, and activating caspases, leading to apoptosis
Action Environment
It’s known that environmental factors can influence the action of various compounds through mechanisms such as epigenetic modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethylquinoline can be achieved through various methods. One common approach involves the reaction of 2-chloroquinoline-3-carbaldehyde with ethylmagnesium bromide, followed by cyclization . Another method includes the use of potassium tert-butylate in tetrahydrofuran at low temperatures, followed by hydrogenation using palladium on activated carbon .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-ethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Nucleophiles like sodium amide or thiourea are typical reagents.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Various reduced quinoline derivatives.
Substitution: Aminoquinolines, thiolquinolines, etc.
Scientific Research Applications
2-Chloro-3-ethylquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Chloroquinoline
- 3-Ethylquinoline
- 2-Chloro-4-ethylquinoline
- 2-Chloro-3-methylquinoline
Comparison: 2-Chloro-3-ethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Chloroquinoline, the presence of the ethyl group at the third position enhances its lipophilicity and potentially its biological activity . Similarly, the chlorine atom at the second position makes it more reactive in nucleophilic substitution reactions compared to 3-Ethylquinoline .
Properties
IUPAC Name |
2-chloro-3-ethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDHGXTAMHZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360157 | |
Record name | 2-chloro-3-ethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24797351 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67525-28-4 | |
Record name | 2-chloro-3-ethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67525-28-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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